(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
Description
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-18-5-7-20(8-6-18)16-26-24(27)14-11-19-9-12-23(13-10-19)28-17-21-3-2-4-22(25)15-21/h2-15H,16-17H2,1H3,(H,26,27)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMWLCJDVADGRX-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide typically involves multiple steps:
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Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). This results in the formation of 4-[(3-chlorobenzyl)oxy]benzaldehyde.
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Knoevenagel Condensation: : The next step is the condensation of 4-[(3-chlorobenzyl)oxy]benzaldehyde with malonic acid or its derivatives in the presence of a base like piperidine. This step forms the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid.
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Amidation: : Finally, the (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenoic acid is reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction of the double bond in the propenamide moiety can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
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Substitution: : The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 4-[(3-chlorobenzyl)oxy]benzoic acid.
Reduction: Formation of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)propionamide.
Substitution: Formation of 4-[(3-aminobenzyl)oxy]phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide share the (E)-propenamide core but differ in substituents on the benzyloxy and benzylamide groups. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Impact of Substituents on Properties
- Chlorine (Cl): The 3-chlorobenzyl group in the parent compound enhances lipophilicity, which may improve membrane permeability and target binding in hydrophobic pockets .
- Fluorine (F): The 6-fluoro substitution in analogs (e.g., ) increases electronegativity, which can strengthen hydrogen bonding or dipole interactions with biological targets.
- Methoxy (OCH3): Methoxy-containing derivatives (e.g., ) exhibit improved solubility compared to chlorinated analogs, a critical factor for bioavailability.
- Bromine (Br): The 4-bromo analog has a higher molecular weight (495.7 g/mol), which may limit pharmacokinetic efficiency but could be advantageous for X-ray crystallography studies due to bromine’s heavy-atom effect.
Biological Activity
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide, also known by its CAS number 1379604-69-9, is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, exploring its analgesic and anti-inflammatory properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by a propenamide backbone with specific substituents that enhance its biological activity. The presence of the chlorobenzyl and methylbenzyl groups suggests potential interactions with biological targets.
1. Analgesic Activity
Recent studies have highlighted the analgesic properties of compounds structurally similar to this compound. For instance, derivatives of oxazolones have demonstrated significant analgesic effects in animal models. The effectiveness was assessed using the writhing test and hot plate test , which measure pain response and sensitivity.
- Case Study : A study involving related oxazolones showed that certain derivatives exhibited IC50 values lower than celecoxib, a standard anti-inflammatory drug, indicating superior analgesic potency .
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by molecular docking studies that predict binding affinities to cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.
- Research Findings : A series of benzylidene-oxazolones were synthesized and evaluated for their anti-inflammatory effects. The most active compounds significantly reduced edema in animal models compared to aspirin, suggesting that this compound may possess similar or enhanced anti-inflammatory capabilities .
The mechanism through which this compound exerts its effects may involve inhibition of pro-inflammatory mediators. Molecular docking simulations indicate that the compound could inhibit COX-2 activity, reducing the synthesis of prostaglandins involved in pain and inflammation.
Toxicity and Safety Profile
Safety assessments conducted via acute toxicity studies reveal that the compound exhibits low toxicity in animal models. Histopathological evaluations of organs collected from treated mice showed no significant adverse effects, indicating a favorable safety profile for further development .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
